Theogallin

Vue d'ensemble

Description

Méthodes De Préparation

Analyse Des Réactions Chimiques

Hydrolysis and Structural Breakdown

Theogallin (C₁₄H₁₆O₁₀) is susceptible to acid- or enzyme-catalyzed hydrolysis , cleaving its ester bond to yield gallic acid and quinic acid . This reaction is critical in food processing, particularly during the fermentation of Pu-erh tea:

-

HPLC-DAD-MS analysis revealed that raw Pu-erh tea contains higher this compound levels (peak at 5 min 40 s), while ripe Pu-erh shows elevated gallic acid (peak at 6 min 20 s) due to hydrolysis during microbial fermentation .

-

The This compound-to-gallic-acid ratio serves as a biomarker for distinguishing raw (ratio >1) and ripe (ratio <1) Pu-erh teas .

Hydrolysis Reaction:

Microbial Degradation Pathways

Fungal activity during tea fermentation significantly alters this compound’s stability. Key findings include:

Stability Under Physiological Conditions

This compound’s reactivity in biological systems has been studied for its neuroactive potential:

-

Oral administration in rats demonstrated blood-brain barrier penetration , with metabolites like quinic acid modulating cortical electrical activity. Power spectral analysis revealed decreased delta and alpha2 frequencies, indicative of stimulatory effects .

-

Quinic acid , a hydrolysis product, exhibited similar electropharmacogram profiles to this compound, confirming its role as a primary metabolite .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

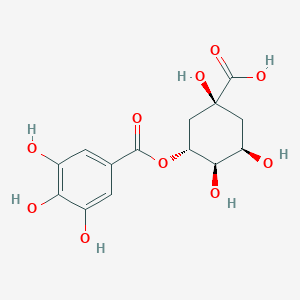

Theogallin (5-galloyl quinic acid) is a polyphenolic compound that exhibits antioxidant and anti-inflammatory properties. Upon metabolism, it breaks down into gallic acid and quinic acid, which contribute to its bioactive effects . The compound's ability to cross the blood-brain barrier has been documented, suggesting potential cognitive benefits .

Cognitive Enhancement

This compound has been studied for its effects on cognitive performance. A notable study demonstrated that a decaffeinated green tea extract enriched with theanine and this compound significantly improved cognitive functions while promoting relaxation in subjects. The extract was shown to alter hippocampal electrical activity, indicating enhanced brain function .

Case Study: Cognitive Performance Improvement

- Study Design : In vivo experiments using a rat model.

- Findings : this compound-enriched extracts led to increased field potentials in the hippocampus, suggesting enhanced cognitive function.

- Implications : Potential applications in functional foods aimed at improving mental performance.

Antioxidant Properties

The antioxidant capacity of this compound has been extensively researched. It demonstrates significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 85 | 25 |

| Gallic Acid | 78 | 30 |

| Quinic Acid | 70 | 35 |

This table illustrates that this compound exhibits superior antioxidant activity compared to its metabolites, making it a valuable compound for health supplements aimed at reducing oxidative damage .

Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which can be beneficial in managing conditions associated with chronic inflammation.

Case Study: Anti-Inflammatory Effects

- Study Design : In vitro assays measuring nitric oxide production in macrophages.

- Results : this compound significantly inhibited nitric oxide production, suggesting its potential as an anti-inflammatory agent.

- Applications : Could be utilized in formulations targeting inflammatory diseases .

Nutritional Applications

The incorporation of this compound into functional foods is an emerging area of interest. Studies suggest that it can enhance glucose metabolism, making it beneficial for managing blood sugar levels.

Case Study: Glucose Metabolism Improvement

Mécanisme D'action

Theogallin exerts its effects by crossing the blood-brain barrier and potentially enhancing cognitive functions. Its metabolite, quinic acid, is believed to play a significant role in this process . The exact molecular targets and pathways involved are not fully understood, but the compound’s ability to enhance cognitive functions suggests it may interact with neurotransmitter systems in the brain .

Comparaison Avec Des Composés Similaires

Theogallin is similar to other polyphenolic compounds found in tea, such as gallic acid and quinic acid . it is unique in its ability to enhance the umami taste and its potential cognitive-enhancing properties . Similar compounds include:

Gallic Acid: A phenolic acid found in tea and other plants, known for its antioxidant properties.

Quinic Acid: A metabolite of this compound, also found in tea, with potential cognitive-enhancing properties.

Catechins: A group of flavonoids found in tea, known for their antioxidant properties.

This compound stands out due to its unique combination of taste-enhancing and cognitive-enhancing properties, making it a compound of significant interest in both food science and medical research.

Activité Biologique

Theogallin, chemically known as 3-galloylquinic acid, is a polyphenolic compound primarily found in tea, particularly in Pu-erh tea. It has garnered attention for its various biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article synthesizes recent research findings on the biological activity of this compound, supported by data tables and case studies.

This compound is a gallate ester derived from gallic acid and quinic acid. Its molecular formula is . The compound exhibits significant structural features that contribute to its biological functions, particularly its ability to scavenge free radicals and modulate various signaling pathways.

Biological Activities

1. Antioxidant Properties

This compound is recognized for its potent antioxidant capabilities. It acts by neutralizing free radicals, which are implicated in oxidative stress and various chronic diseases. Research indicates that this compound can effectively inhibit lipid peroxidation and protect cellular integrity by chelating metal ions such as iron and copper .

Table 1: Antioxidant Activity of this compound

2. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation . This inhibition leads to decreased expression of pro-inflammatory cytokines.

Case Study: Inhibition of NF-κB Activation

In a study examining the effects of this compound on human macrophages, researchers found that treatment with the compound significantly reduced the levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

3. Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties through multiple mechanisms, including apoptosis induction and cell cycle arrest in cancer cells.

Table 2: Anticancer Activity of this compound

Metabolism and Bioavailability

This compound is metabolized in the body to gallic acid and quinic acid, which may also contribute to its biological effects . The bioavailability of this compound is crucial for its efficacy; studies suggest that its absorption can be influenced by dietary factors and the presence of other compounds in tea.

Propriétés

IUPAC Name |

(1S,3R,4R,5R)-1,3,4-trihydroxy-5-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)18)12(20)24-9-4-14(23,13(21)22)3-8(17)11(9)19/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22)/t8-,9-,11-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPLFHGGZNSKDS-FTBFGRRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332031 | |

| Record name | Theogallin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17365-11-6 | |

| Record name | Theogallin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17365-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theogallin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017365116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theogallin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THEOGALLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8GTS57R32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.